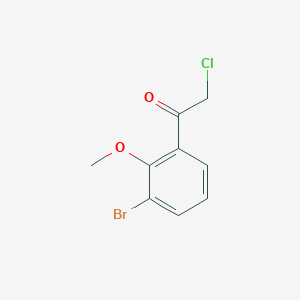
1-(2-Chlorostyryl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorostyryl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound features a chlorostyryl group attached to the isoquinoline ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chlorostyryl)isoquinoline can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the use of metal catalysts. For example, a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water can efficiently produce isoquinoline derivatives . This method is environmentally friendly and offers high yields.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of large-scale catalytic processes. These methods typically employ metal catalysts such as palladium or nickel to facilitate the cyclization and formation of the isoquinoline ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反应分析
Types of Reactions
1-(2-Chlorostyryl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorostyryl group under basic conditions.
Major Products
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
科学研究应用
1-(2-Chlorostyryl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for treating neurological disorders and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-(2-Chlorostyryl)isoquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline, it has additional hydrogen atoms, making it less aromatic.
Chlorostyrene: Similar to the chlorostyryl group in 1-(2-Chlorostyryl)isoquinoline, chlorostyrene is a simpler compound without the isoquinoline ring
Uniqueness
This compound is unique due to the presence of both the chlorostyryl group and the isoquinoline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
14174-76-6 |
|---|---|
分子式 |
C17H12ClN |
分子量 |
265.7 g/mol |
IUPAC 名称 |
1-[(E)-2-(2-chlorophenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-8-4-2-6-14(16)9-10-17-15-7-3-1-5-13(15)11-12-19-17/h1-12H/b10-9+ |
InChI 键 |
OCWDQURUJGLNNU-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
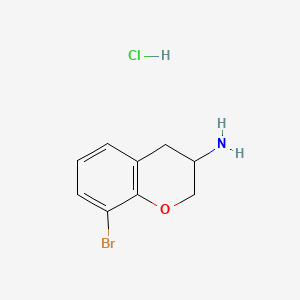
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
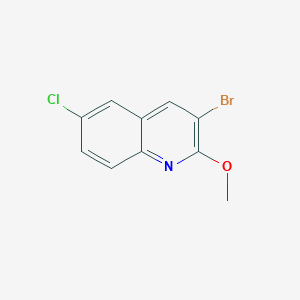
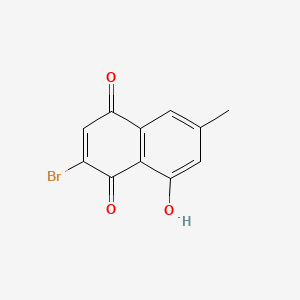
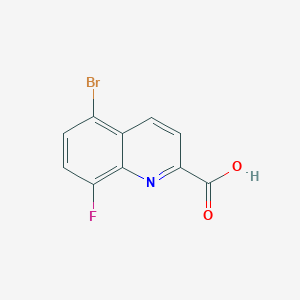

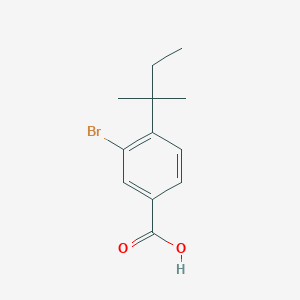

![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
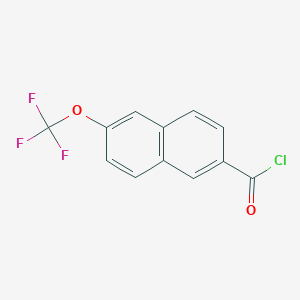
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)

